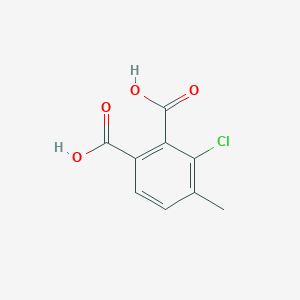

3-Chloro-4-methylphthalic acid

Description

Significance of Benzenedicarboxylic Acid Derivatives in Organic Chemistry Research

Benzenedicarboxylic acids, also known as phthalic acids, are a class of aromatic compounds characterized by a benzene (B151609) ring substituted with two carboxyl groups. The three isomers—phthalic acid (1,2-benzenedicarboxylic acid), isophthalic acid (1,3-benzenedicarboxylic acid), and terephthalic acid (1,4-benzenedicarboxylic acid)—and their derivatives are of significant industrial and academic interest. researchgate.netchemeo.com Phthalic anhydride (B1165640), a derivative of phthalic acid, is a commodity chemical produced on a large scale and is a precursor to phthalate (B1215562) esters, which are widely used as plasticizers. chemeo.com Terephthalic acid is a key monomer in the production of polyethylene (B3416737) terephthalate (B1205515) (PET), a polyester (B1180765) used extensively in clothing and plastic bottles. researchgate.net

The versatility of benzenedicarboxylic acid derivatives extends into their role as synthons in organic synthesis, enabling the construction of more complex molecules. They are utilized in the development of pharmaceuticals, agrochemicals, and advanced materials such as high-performance polymers and coatings. The rigid aromatic core and the reactive carboxylic acid groups make them ideal candidates for creating well-defined molecular architectures.

Role of Halogenation and Alkyl Substitution in Modulating Aromatic System Properties

The introduction of halogen and alkyl substituents onto an aromatic ring profoundly influences its electronic and steric properties, thereby altering its reactivity and potential applications. Halogenation, the substitution of a hydrogen atom with a halogen, is a fundamental electrophilic aromatic substitution reaction. chemsrc.com Halogens are generally deactivating groups, meaning they withdraw electron density from the aromatic ring, making it less susceptible to further electrophilic attack. chemsrc.com The specific halogen and its position relative to other functional groups can fine-tune the electronic environment of the molecule.

Alkyl groups, such as the methyl group in 3-Chloro-4-methylphthalic acid, are electron-donating groups. They activate the aromatic ring towards electrophilic substitution. chemsrc.com The interplay between the electron-withdrawing chloro group and the electron-donating methyl group in this compound creates a unique electronic distribution that dictates its chemical behavior. The positions of these substituents are crucial in determining the regioselectivity of further reactions.

Overview of Research Trajectories for this compound and Related Structures

Research involving this compound and its analogs primarily revolves around their utility as intermediates in the synthesis of more complex molecules. The presence of multiple reactive sites—the two carboxylic acid groups, the aromatic ring, and the potential for reactions at the chloro and methyl substituents—makes them versatile building blocks.

A significant area of investigation is the synthesis of its anhydride, 3-chloro-4-methylphthalic anhydride, which is a key precursor. prepchem.com The direct chlorination of 4-methylphthalic anhydride is a common synthetic route. prepchem.com The resulting chlorinated phthalic anhydrides can then be used to create a variety of derivatives.

Furthermore, the related compound, 3-chloro-4-methylbenzoic acid, has been explored as an intermediate in the development of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, as well as in the formulation of herbicides and pesticides. This suggests that this compound could also serve as a scaffold for biologically active compounds. Research into substituted phthalic acids is also driven by the need for new monomers for specialty polymers with enhanced thermal stability and other desirable properties.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C9H7ClO4 | |

| Melting Point | 180–190°C (estimated) | vulcanchem.com |

| Boiling Point | Decomposes above 250°C | vulcanchem.com |

| pKa (carboxylic acids) | ~2.8 and ~5.1 | vulcanchem.com |

Synthesis of 3-Chloro-4-methylphthalic Anhydride

A common method for the synthesis of 3-chloro-4-methylphthalic anhydride involves the direct chlorination of 4-methylphthalic anhydride.

| Reagents | Conditions | Observations |

| 4-methylphthalic anhydride, iodine, fuming sulfuric acid, chlorine gas | Chlorine gas is bubbled through the mixture with stirring. | The reaction mixture is poured into water to precipitate the chlorinated product. |

| Crude chlorinated product, xylene | Heated at 90°-95° C for 7 hours with stirring. | The hot mixture is filtered to separate the isomers. |

| Filtrate containing 3-chloro isomer | Xylene is distilled off and the residue is recrystallized from xylene. | Pure 3-chloro-4-methylphthalic anhydride is obtained as colorless crystals. |

The crude product of the initial chlorination contains a mixture of isomers, with the 3-chloro isomer being a significant component. prepchem.com The separation is achieved by exploiting differences in the reactivity of the isomers. The hydrolysis of 3-chloro-4-methylphthalic anhydride yields this compound.

Spectroscopic Data of Related Compounds

3-chloro-4-methylphthalic anhydride: A proton NMR spectrum of the monochloro products from the synthesis showed a chemical shift for the methyl group at 7.42 ppm (in CDCl3). prepchem.com

3-Chloro-4-methylbenzoic acid:

| Spectroscopic Data | Details | Source |

| Mass Spectrometry (GC-MS) | Top peaks at m/z 170, 125, and 153. | nih.gov |

| FTIR Spectra | Data available from various techniques (KBr, ATR-Neat). | nih.gov |

| Raman Spectra | FT-Raman data is available. | nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7ClO4 |

|---|---|

Molecular Weight |

214.60 g/mol |

IUPAC Name |

3-chloro-4-methylphthalic acid |

InChI |

InChI=1S/C9H7ClO4/c1-4-2-3-5(8(11)12)6(7(4)10)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14) |

InChI Key |

BTKMBBLIJYMTNX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)C(=O)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations

Strategic Approaches to the Synthesis of 3-Chloro-4-methylphthalic Acid

The architecture of this compound necessitates precise control over the introduction of substituents onto the aromatic ring. Several methodologies have been developed to achieve this, starting from various precursors and employing different reaction sequences.

Regioselective Functionalization of Methylated Aromatic Precursors

Synthesizing this compound from simpler methylated aromatic compounds like 4-chlorotoluene (B122035) is a common strategy. This approach relies on the directing effects of the existing methyl and chloro substituents to guide the regioselective introduction of the carboxylic acid functionalities. The methyl group is an ortho-, para-director, while the chlorine atom is also an ortho-, para-director, albeit a deactivating one. The challenge lies in introducing two carboxyl groups ortho to each other. A typical route involves the oxidation of a precursor like 3-chloro-o-xylene. google.comgoogle.com

Chlorination Strategies for Benzenedicarboxylic Acid Scaffolds

An alternative and direct approach involves the chlorination of a pre-existing benzenedicarboxylic acid scaffold, namely 4-methylphthalic acid or its anhydride (B1165640). prepchem.com This method leverages electrophilic aromatic substitution to introduce a chlorine atom onto the 4-methylphthalic anhydride ring.

A documented procedure involves treating 4-methylphthalic anhydride with chlorine gas in fuming sulfuric acid, using iodine as a catalyst. prepchem.com This reaction, however, does not yield a single product. It produces a mixture of isomers, primarily 3-chloro-4-methylphthalic anhydride and 5-chloro-4-methylphthalic anhydride, along with some dichlorinated byproducts. prepchem.com The separation of these isomers is crucial and can be achieved through processes like recrystallization from a suitable solvent, such as xylene. prepchem.com In one instance, a crude chlorinated product contained 42.8 wt % of the desired 3-chloro isomer and 33.1 wt % of the 5-chloro isomer. prepchem.com Subsequent purification by recrystallization from xylene yielded substantially pure 3-chloro-4-methylphthalic anhydride as colorless prismatic or pillared crystals with a melting point of 133°-135° C. prepchem.com

Interactive Table: Chlorination of 4-Methylphthalic Anhydride

| Reactant | Reagents | Catalyst | Key Outcome | Product Purity |

|---|

The resulting 3-chloro-4-methylphthalic anhydride can then be hydrolyzed to the corresponding dicarboxylic acid. prepchem.com

Carboxylation and Oxidation Routes for Phthalic Acid Formation

The formation of the phthalic acid moiety can also be achieved through the oxidation of dialkyl-substituted aromatic precursors. For instance, chloro-ortho-xylene derivatives can be oxidized to the corresponding chlorophthalic acids. google.comgoogle.com This liquid-phase oxidation is typically carried out using air or an oxygen source in a solvent like acetic acid, catalyzed by heavy metal salts such as cobalt and manganese compounds. google.comonepetro.org

The reaction conditions are generally maintained at temperatures between 125 and 275°C and pressures up to 40 atmospheres to keep the reaction in the liquid phase. onepetro.org This method is versatile and can be applied to various chlorinated xylene isomers to produce the corresponding phthalic acids. google.comonepetro.org For example, oxidizing a mixture of 3-chloro- and 4-chloro-ortho-xylene can produce a mixture of 3-chloro- and 4-chlorophthalic acids. google.com The resulting phthalic acid can then be dehydrated to form the anhydride if desired. onepetro.org

Derivatization Chemistry of the Carboxylic Acid Moieties

The two carboxylic acid groups of this compound are reactive sites that allow for a variety of chemical transformations, leading to the formation of esters, amides, and imides. These derivatives are often important intermediates in the synthesis of more complex molecules, such as polymers and pharmaceuticals. google.comwikipedia.org

Esterification Reactions and Ester Derivatives

Esterification of this compound can be accomplished through standard methods, such as the Fischer esterification. This reaction involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst, like sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process, and typically, the alcohol is used in excess to drive the reaction towards the formation of the ester. masterorganicchemistry.com Both carboxylic acid groups can be esterified to form a diester.

A variety of catalysts can be employed for esterification, including silica (B1680970) chloride and cobalt(II) chloride hexahydrate, which can offer high yields and compatibility with other functional groups. organic-chemistry.org The choice of alcohol determines the nature of the resulting ester, allowing for the synthesis of a wide range of diester derivatives.

Amidation and Imide Formation Pathways

The carboxylic acid groups of this compound can react with amines to form amides. This transformation often requires the activation of the carboxylic acid, for example, by converting it into a more reactive acyl chloride or by using coupling reagents. nih.govorganic-chemistry.org Modern methods may involve the in situ generation of activating agents, such as phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine, to facilitate amide bond formation under mild conditions. nih.govresearchgate.net

When this compound (or its anhydride) is treated with a primary amine, it can lead to the formation of a cyclic imide, specifically a substituted phthalimide (B116566). The reaction typically proceeds through an initial amic acid intermediate, which then undergoes cyclization upon heating to form the imide ring. The formation of the anhydride is a key intermediate step; for instance, this compound can be converted to 3-chloro-4-methylphthalic anhydride by refluxing in acetic anhydride. prepchem.com This anhydride is then readily converted to the corresponding N-substituted phthalimide upon reaction with a primary amine. google.com

Interactive Table: Derivatization Reactions

| Reaction Type | Reagents | Product Class |

|---|---|---|

| Esterification | Alcohol, Acid Catalyst | Diester |

| Amidation | Amine, Coupling Agent | Diamide |

Anhydride Formation and Reactivity

3-Chloro-4-methylphthalic anhydride, the corresponding anhydride of this compound, is a key intermediate in various synthetic applications. Its formation is a fundamental transformation that significantly alters the reactivity of the carboxyl groups.

One direct method for the synthesis of 3-chloro-4-methylphthalic anhydride involves the dehydration of the diacid. This is typically achieved by heating a solution of this compound in acetic anhydride under reflux conditions for several hours. The acetic anhydride serves as both a solvent and a dehydrating agent. After the reaction, the excess acetic anhydride and acetic acid byproduct are removed under vacuum to yield the desired anhydride.

An alternative preparative route starts from 4-methylphthalic anhydride. This starting material undergoes chlorination using chlorine gas in the presence of fuming sulfuric acid and a catalytic amount of iodine. This electrophilic aromatic substitution reaction yields a mixture of chlorinated products. The primary isomers formed are the 3-chloro and 5-chloro derivatives. The separation of these isomers is achieved through recrystallization from a solvent such as xylene. 3-Chloro-4-methylphthalic anhydride can be isolated as colorless prismatic or pillared crystals with a melting point of 133-135°C.

The reactivity of 3-chloro-4-methylphthalic anhydride is characteristic of cyclic acid anhydrides, but is modulated by its substituents. The anhydride ring is susceptible to nucleophilic attack, leading to ring-opening reactions. For instance, hydrolysis with hot water will convert the anhydride back to the parent this compound. This reaction is typically not reversible under simple heating, as temperatures above 180°C are generally required to reform the anhydride from the diacid. rsc.org

The two carbonyl groups within the anhydride are electronically and sterically distinct due to the unsymmetrical substitution pattern of the benzene (B151609) ring. The chlorine atom, being electron-withdrawing, and the methyl group, being electron-donating, influence the electrophilicity of the adjacent carbonyl carbons. Studies on similarly substituted phthalic anhydrides have shown that nucleophilic attack, for example by reducing agents like sodium borohydride, can occur preferentially at one carbonyl group over the other. semanticscholar.org In 3-substituted anhydrides, reduction often favors the carbonyl group adjacent to the substituent, which can be attributed to the relief of steric strain as the carbon atom rehybridizes from sp² to sp³. semanticscholar.org These selective reactions are crucial for the synthesis of specific lactones and other derivatives.

Advanced Catalytic Approaches in Compound Synthesis

The synthesis of phthalic acid derivatives, including this compound, can be approached through various advanced catalytic methods that offer high efficiency and selectivity.

Palladium-Catalyzed Carbonylation Reactions for Phthalic Acid Derivatives

Palladium-catalyzed carbonylation reactions are a powerful tool for the introduction of carbonyl groups into organic molecules. nih.gov In principle, a doubly carbonylated product like a phthalic acid derivative could be synthesized from a di-halogenated precursor. For instance, a substituted dichlorotoluene could serve as a starting point. The general mechanism for such reactions involves the oxidative addition of a palladium(0) catalyst to an aryl-halide bond, forming a palladium(II) complex. scielo.br This is followed by the insertion of a molecule of carbon monoxide into the palladium-carbon bond. Subsequent reaction with a nucleophile, such as water, would then yield a carboxylic acid and regenerate the active palladium(0) catalyst, completing the catalytic cycle. scielo.br While this approach is well-established for the synthesis of monocarboxylic acids from aryl halides, achieving a selective double carbonylation to form a phthalic acid derivative can be challenging and often requires careful optimization of reaction conditions, ligands, and catalyst systems. doi.org

Directed Ortho-Metalation Strategies for Substituted Benzoic Acids

Directed ortho-metalation (DoM) is a highly effective strategy for the regioselective functionalization of aromatic rings. organic-chemistry.org This method utilizes a directing group to position a metalating agent, typically an organolithium reagent, at an adjacent ortho position. The carboxylate group of a benzoic acid can itself serve as a directing group. semanticscholar.orgnih.gov For the synthesis of a molecule like this compound, one could envision a multi-step strategy starting from a simpler substituted benzoic acid. For example, 4-methylbenzoic acid could be subjected to directed ortho-metalation. Treatment with a strong base like s-butyllithium in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) would generate a lithiated species at the 2-position. nih.govacs.org This lithiated intermediate can then be reacted with an electrophilic chlorine source to introduce the chloro substituent at the 3-position. A subsequent step would be required to introduce the second carboxyl group, potentially through another metalation and carboxylation sequence, to complete the phthalic acid structure. This strategy offers a high degree of control over the placement of substituents on the aromatic ring. rsc.org

Application of Lewis Acid and Brønsted Acid Catalysis in Related Systems

Lewis and Brønsted acids are crucial catalysts in many reactions relevant to the synthesis of phthalic acid derivatives. The industrial production of phthalic anhydride itself relies on the vapor-phase oxidation of o-xylene (B151617) or naphthalene (B1677914) over a vanadium pentoxide (V₂O₅) catalyst, which functions as a Lewis acid. wikipedia.orgscilit.com

In laboratory-scale synthesis, Lewis acids like aluminum chloride (AlCl₃) are famously used in Friedel-Crafts acylation reactions. byjus.com For instance, a substituted benzene could react with an anhydride in the presence of AlCl₃ to form a keto-acid, a potential precursor for further elaboration. The Lewis acid activates the anhydride by coordinating to a carbonyl oxygen, making it a more potent electrophile. youtube.com Similarly, the chlorination of an aromatic ring, a key step in the synthesis of this compound, is often catalyzed by a Lewis acid such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). masterorganicchemistry.com The catalyst polarizes the Cl-Cl bond, creating a stronger electrophile for the aromatic substitution reaction. masterorganicchemistry.com

Brønsted acids also find applications in related transformations. For example, some modern, greener approaches to phthalic anhydride synthesis from bio-based precursors like furan (B31954) and maleic anhydride have utilized solid acid catalysts such as acidic resins. rsc.orgnih.gov These catalysts provide protons to facilitate key steps in the reaction sequence.

Mechanistic Investigations of Synthetic Routes

Understanding the mechanisms of the synthetic routes provides insight into reaction efficiency and potential side reactions.

Reaction Kinetics and Thermodynamics in Preparative Chemistry

The formation of 3-chloro-4-methylphthalic anhydride from its corresponding acid is a dehydration reaction. The thermodynamics of this process are governed by the relative stabilities of the diacid and the cyclic anhydride. While specific thermodynamic data for this compound may not be readily available, data for the parent phthalic anhydride provides a useful reference. The standard solid enthalpy of formation (ΔfH°solid) for phthalic anhydride is available in the NIST Chemistry WebBook. chemeo.com The dehydration reaction is endothermic but is driven forward by the removal of water, often through azeotropic distillation or by using a chemical dehydrating agent. chemicalbook.comgoogle.com

The reverse reaction, the hydrolysis of the anhydride, has been the subject of kinetic studies. The hydrolysis of phthalic anhydride is subject to catalysis by various bases. researchgate.netacs.orgnih.gov The rate of hydrolysis is pH-dependent, increasing significantly in basic conditions. researchgate.net Kinetic studies on the hydrolysis of substituted phenyl hydrogen phthalates show that the mechanism involves the formation of phthalic anhydride as an intermediate, which is then hydrolyzed to phthalic acid. nih.govacs.org The electronic nature of the substituents on the aromatic ring can influence the rate of these reactions by affecting the electrophilicity of the carbonyl carbons. semanticscholar.org

Stereochemical Considerations in Chiral Derivative Synthesis

The synthesis of chiral derivatives from this compound introduces stereochemical complexities that are critical to address, particularly when targeting compounds with specific biological or material properties. As this compound is a prochiral molecule, the synthetic strategies employed to generate chiral products necessitate careful control over the formation of stereocenters. The primary approaches to achieving this involve either the asymmetric synthesis from the prochiral starting material or the resolution of a racemic mixture of a chiral derivative.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce a single enantiomer or a significant excess of one enantiomer over the other. For derivatives of this compound, this can be approached through several established methodologies:

Catalytic Asymmetric Acetalization: In reactions involving the corresponding aldehyde form (derived from the phthalic acid), chiral catalysts can be employed to achieve enantioselective acetalization. This method has been successfully used for the synthesis of optically enriched phthalidyl esters from various carboxylic acids and o-phthalaldehyde. The catalyst, often a chiral amine or a carbene, creates a chiral environment that favors the formation of one enantiomer.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a derivative of this compound. This auxiliary then directs a subsequent stereocenter-forming reaction, leading to a diastereomeric mixture that can be separated. Following the separation, the chiral auxiliary is removed to yield the desired enantiomerically enriched product.

Chiral Resolution

When a synthetic route produces a racemic mixture of a chiral derivative of this compound, chiral resolution can be employed to separate the enantiomers. A common and well-established method is the formation of diastereomeric salts. libretexts.orgwikipedia.org

Formation of Diastereomeric Salts: The racemic carboxylic acid derivative is reacted with an enantiomerically pure chiral base (a resolving agent), such as brucine (B1667951) or (R)-1-phenylethylamine. wikipedia.org This reaction forms a mixture of two diastereomeric salts.

Separation: Diastereomers possess different physical properties, including solubility. This difference allows for their separation by fractional crystallization. libretexts.org

Regeneration of Enantiomers: Once the diastereomeric salts are separated, the individual enantiomers of the carboxylic acid derivative can be regenerated by treatment with an acid to remove the chiral resolving agent.

The efficiency of chiral resolution is highly dependent on the choice of the resolving agent and the crystallization conditions. wikipedia.org

Another relevant reaction is the opening of the corresponding anhydride of this compound with a chiral alcohol. This reaction produces two diastereomeric half-esters, which can then be separated using techniques like chromatography or crystallization. wikipedia.org

The success of any chiral synthesis or resolution is typically quantified by measuring the enantiomeric excess (e.e.) of the product. This is often determined using chiral high-performance liquid chromatography (HPLC) or by measuring the specific rotation of the compound.

The following table illustrates hypothetical data from the synthesis of a chiral derivative of this compound, showcasing the types of results obtained in stereoselective synthesis.

| Entry | Method | Chiral Reagent/Catalyst | Yield (%) | Enantiomeric Excess (e.e.) (%) | Specific Rotation [α]D (degrees) |

|---|---|---|---|---|---|

| 1 | Asymmetric Hydrogenation | (R)-BINAP-Ru | 92 | 95 (R) | +120 (c 1.0, CHCl3) |

| 2 | Asymmetric Hydrogenation | (S)-BINAP-Ru | 90 | 94 (S) | -118 (c 1.0, CHCl3) |

| 3 | Chiral Resolution | (R)-(+)-1-Phenylethylamine | 45 (for R-enantiomer) | >99 (R) | +125 (c 1.0, CHCl3) |

| 4 | Chiral Resolution | (S)-(-)-1-Phenylethylamine | 43 (for S-enantiomer) | >99 (S) | -124 (c 1.0, CHCl3) |

Theoretical and Computational Chemical Investigations

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful avenue for understanding the intrinsic properties of a molecule like 3-chloro-4-methylphthalic acid at the electronic level. These methods can predict a range of molecular properties and offer insights into chemical behavior.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations could be employed to determine its optimized molecular geometry, vibrational frequencies, and various thermodynamic properties. By solving the Kohn-Sham equations, one can obtain the ground-state energy and electron density of the molecule, from which numerous properties can be derived.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Hypothetical Value | Significance |

| Ground-State Energy | -X Hartrees | Provides a measure of the molecule's stability. |

| Dipole Moment | Y Debye | Indicates the polarity of the molecule, influencing its solubility and intermolecular interactions. |

| HOMO-LUMO Gap | Z eV | Relates to the chemical reactivity and the electronic excitation energy. A smaller gap suggests higher reactivity. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

Elucidation of Electron Density Distribution and Frontier Orbitals

The electron density distribution, a key output of DFT calculations, reveals the regions of a molecule that are electron-rich or electron-deficient. This information is crucial for predicting how the molecule will interact with other chemical species. For this compound, the electron-withdrawing effects of the chlorine atom and the carboxylic acid groups, combined with the electron-donating effect of the methyl group, would create a complex and interesting electron density map.

Furthermore, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energies and shapes of these orbitals for this compound would pinpoint the likely sites for nucleophilic and electrophilic attack.

Molecular Modeling and Simulation Approaches

Beyond the electronic structure, molecular modeling and simulation techniques can be used to study the dynamic behavior of this compound and its interactions with other molecules, including biological macromolecules.

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. An MD simulation of this compound, either in a solvent or interacting with other molecules, would provide insights into its conformational flexibility, solvation properties, and the nature of its intermolecular forces. These simulations can reveal how the molecule behaves over time, which is essential for understanding its macroscopic properties and its interactions in a biological environment.

In Silico Screening and Docking Studies for Biological Interactions

In silico screening and molecular docking are powerful computational tools for predicting the potential biological activity of a compound. These methods involve computationally "docking" the molecule into the binding site of a target protein to predict the binding affinity and mode of interaction. For this compound, docking studies could be performed against a variety of enzymes or receptors to identify potential biological targets. This approach is widely used in drug discovery to prioritize compounds for further experimental testing.

Table 2: Potential Biological Targets for In Silico Screening of this compound

| Target Class | Example | Rationale for Screening |

| Enzymes | Kinases, Proteases | The carboxylic acid groups could interact with active site residues. |

| Receptors | Nuclear Receptors | The aromatic scaffold is a common feature in receptor ligands. |

| DNA/RNA | Intercalation/Groove Binding | The planar aromatic ring could potentially interact with nucleic acids. |

Note: This table presents hypothetical target classes for illustrative purposes.

Coordination Chemistry and Material Science Applications

Ligand Properties of 3-Chloro-4-methylphthalic Acid

The foundation of this compound's utility in material science lies in its characteristics as a ligand—a molecule that binds to a central metal atom to form a coordination complex.

Coordination Modes of Dicarboxylic Acid Ligands with Metal Centers

Dicarboxylic acids, such as this compound, are known to exhibit a variety of coordination modes with metal centers. The two carboxylate groups can bind to one or more metal ions in several ways, including monodentate, bidentate (chelating or bridging), and bridging polydentate fashions. This versatility in binding allows for the formation of diverse structural arrangements, from simple dimeric "paddle-wheel" structures to extended one-, two-, or three-dimensional networks. The specific coordination mode adopted is influenced by several factors, including the nature of the metal ion, the reaction conditions (such as temperature and solvent), and the presence of other ancillary ligands.

Design and Synthesis of Metal Complexes with the Compound

The design and synthesis of metal complexes with this compound would typically involve reacting the acid with a metal salt under suitable conditions. The chloro and methyl groups on the aromatic ring can influence the electronic properties and steric hindrance of the ligand, which in turn can affect the geometry and stability of the resulting metal complex. For instance, the electron-withdrawing nature of the chlorine atom can impact the acidity of the carboxylic groups and the strength of the metal-ligand bond. Researchers can systematically vary the metal ions (e.g., transition metals like copper, zinc, cobalt) and reaction parameters to synthesize a range of discrete molecular complexes or extended coordination polymers with desired properties.

Construction of Metal-Organic Frameworks (MOFs)

Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The predictable geometry and functionality of ligands like this compound make them prime candidates for the rational design of MOFs.

Utilization of the Compound as a Building Block in MOF Synthesis

In the context of MOF synthesis, this compound would serve as an organic linker or "building block." The dicarboxylate functionality allows it to connect multiple metal centers, leading to the formation of an extended, often porous, framework. The synthesis of such MOFs is typically achieved through solvothermal or hydrothermal methods, where the components are heated in a sealed vessel. The specific structure of the resulting MOF would be dictated by the coordination preferences of the metal ion and the geometry of the this compound ligand.

Structural Diversity and Porosity in Coordination Polymers

The use of substituted phthalic acid derivatives as ligands has been shown to generate a wide array of coordination polymer structures with varying dimensionalities and topologies. The rigidity of the phenyl ring in this compound, combined with the flexible coordination of the carboxylate groups, can give rise to frameworks with diverse and potentially porous architectures. The size and shape of the pores within these materials can be tuned by altering the length and geometry of the organic linker or the nature of the metal node. The presence of the chloro and methyl groups could also functionalize the pore surfaces, potentially enhancing selectivity for certain guest molecules in applications such as gas storage and separation.

Catalytic Applications of Coordination Compounds

Coordination compounds derived from dicarboxylic acids have shown promise in catalysis. The metal centers within these complexes can act as active sites for a variety of chemical transformations. While specific catalytic applications for complexes of this compound are yet to be extensively reported, the principles of coordination chemistry suggest potential in this area. The electronic environment of the metal center, which can be modulated by the chloro and methyl substituents on the ligand, plays a crucial role in its catalytic activity. Furthermore, if incorporated into a porous MOF structure, the metal sites could be accessible to substrates, enabling heterogeneous catalysis with the advantages of easy separation and recyclability of the catalyst.

Research Findings on this compound in Coordination Chemistry and Material Science Remain Elusive

A comprehensive review of available scientific literature reveals a significant gap in the exploration of this compound within the fields of coordination chemistry and material science. Despite its potential as a ligand for the formation of metal complexes, dedicated research into its catalytic applications, particularly in metal-complex catalyzed reactions and their performance in organic transformations, appears to be unpublished.

Efforts to gather specific data on the coordination behavior of this compound with various metal ions have not yielded any concrete research findings. Consequently, information regarding the synthesis, structural characterization, and catalytic activity of metal complexes derived from this specific phthalic acid derivative is not available in the public domain.

However, without specific studies, any discussion on the performance evaluation of such hypothetical complexes in organic transformations would be purely speculative. Key performance indicators for catalytic systems, such as turnover number, turnover frequency, selectivity (chemo-, regio-, and stereo-selectivity), and catalyst stability under various reaction conditions, are all metrics that must be determined experimentally.

The absence of research in this specific area indicates a potential opportunity for new avenues of investigation within synthetic and catalytic chemistry. Future research could focus on the synthesis of novel metal complexes using this compound as a ligand and subsequently evaluating their catalytic efficacy in important organic reactions. Such studies would be essential to elucidate the potential of this compound in the development of new and efficient catalytic systems.

Until such research is conducted and published, a detailed and scientifically accurate article on the coordination chemistry and material science applications of this compound, as per the requested outline, cannot be generated.

Advanced Applications in Organic Synthesis and Specialty Chemicals

Utilization as a Versatile Building Block in Complex Organic Synthesis

3-Chloro-4-methylphthalic acid, primarily through its anhydride (B1165640), is a valuable building block for creating sophisticated organic molecules. The presence of multiple reactive sites allows for its incorporation into a variety of molecular frameworks, making it a strategic component in multistep synthetic pathways.

In the pharmaceutical industry, the development of novel therapeutic agents often relies on the availability of unique molecular scaffolds. Phthalic anhydride and its derivatives are foundational substrates for producing a wide array of heterocyclic compounds with potential biological activity. nih.gov The structure of this compound is particularly relevant as it can be used to introduce specific functionalities into a target molecule.

The anhydride form readily reacts with primary amines to form phthalimides. This reaction is a cornerstone of synthetic strategies aimed at producing N-substituted isoindoline-1,3-diones, a core structure in many medicinal compounds. The chlorine and methyl groups on the aromatic ring of this compound can influence the electronic properties, solubility, and metabolic stability of the final pharmaceutical product, making it a useful intermediate for drug discovery and development programs.

The agricultural chemical sector utilizes specialized organic molecules to create effective and selective herbicides, pesticides, and plant growth regulators. Phthalic anhydrides have been identified as valuable intermediates in the synthesis of certain herbicides. google.com The specific substitution on this compound can be leveraged to design active agrochemical ingredients. Its structure can be incorporated into larger molecules to fine-tune their biological activity and environmental persistence. The targeted synthesis of compounds for crop protection often involves the use of such tailored building blocks to achieve the desired efficacy and safety profile. google.com

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of modern chemistry and are prevalent in pharmaceuticals, dyes, and materials science. chim.it Phthalic anhydrides are exceptionally potent substrates for designing a wide range of these systems. nih.gov

3-Chloro-4-methylphthalic anhydride serves as a key precursor for various heterocyclic structures. Its reaction with nitrogen-based nucleophiles is a common and powerful synthetic method. For instance:

Reaction with Hydrazine: Leads to the formation of substituted phthalazine (B143731) derivatives, which are bicyclic heterocyclic compounds.

Reaction with Amines: As mentioned, this produces phthalimides (isoindoline-1,3-diones), a fundamental class of imide compounds. nih.gov

These reactions open pathways to a multitude of complex molecules where the chloro and methyl substituents provide specific steric and electronic properties, influencing the reactivity and characteristics of the resulting heterocyclic system.

Table 1: Synthetic Applications of 3-Chloro-4-methylphthalic Anhydride

| Reactant Class | Resulting Heterocyclic System | Field of Application |

|---|---|---|

| Primary Amines | N-Substituted Phthalimides | Pharmaceuticals, Polymers |

| Hydrazine | Substituted Phthalazines | Dyes, Pharmaceuticals |

| Amino Acids | N-Phthaloyl Amino Acids | Organic Synthesis |

Development of Specialty Polymers and Resins

The field of materials science continuously seeks new monomers to create polymers and resins with enhanced performance characteristics. This compound and its anhydride are valuable components in the formulation of such specialty materials, where the substituents can impart desirable properties like improved thermal stability, flame retardancy, and chemical resistance.

Dianhydrides are a critical class of monomers used in the synthesis of high-performance polymers, most notably polyimides. vt.edu Polyimides are known for their exceptional thermal stability, mechanical strength, and dielectric properties. nasa.gov The synthesis involves the reaction of a dianhydride with a diamine to first form a poly(amic acid), which is then chemically or thermally converted to the final polyimide. vt.edu

3-Chloro-4-methylphthalic anhydride can be used as a monomer in these polymerization reactions. Its integration into the polymer backbone introduces both the chlorine atom and the methyl group. These substituents can:

Enhance Flame Retardancy: The presence of chlorine is a well-known strategy for increasing the flame resistance of polymeric materials.

Modify Solubility: The methyl group can disrupt polymer chain packing, potentially increasing the solubility of the resulting polyimide in organic solvents, which aids in processing. researchgate.net

Alter Thermal Properties: The specific isomeric structure and substituents influence the glass transition temperature (Tg) and thermal decomposition temperature of the polymer. researchgate.net

Beyond polyimides, phthalic anhydrides are also used in the production of polyesters and alkyd resins, where they contribute to the polymer's structural integrity and performance. google.comaareydrugs.com

Anhydrides are widely employed as curing agents or hardeners for epoxy resins. threebond.co.jp These systems are used in a vast range of demanding applications, including high-performance composites, adhesives, and electrical encapsulation, due to their excellent mechanical and electrical properties after curing. tri-iso.comazom.com

In an epoxy-anhydride system, the anhydride ring opens and reacts with hydroxyl groups and epoxide groups on the resin to form a highly cross-linked, three-dimensional polymer network. azom.com 3-Chloro-4-methylphthalic anhydride can function as a curing agent in these formulations. The choice of anhydride directly impacts the properties of the cured resin. The aromatic nature of this specific anhydride contributes to high-temperature stability, while the chlorine and methyl groups can modify the final properties of the thermoset material, such as its chemical resistance and physical toughness.

Precursors for Advanced Functional Materials

Synthesis of Phthalocyanine (B1677752) Chromogens

Phthalocyanines are large, aromatic macrocyclic compounds that are renowned for their intense colors and exceptional stability. They are structurally similar to the naturally occurring porphyrins, such as heme in blood and chlorophyll (B73375) in plants. The synthesis of phthalocyanine molecules often involves the tetramerization of phthalic acid derivatives, such as phthalic anhydrides or phthalonitriles, in the presence of a metal salt and a nitrogen source like urea.

Substituted phthalic anhydrides are crucial starting materials for producing phthalocyanines with modified properties. The introduction of substituents onto the phthalocyanine periphery can significantly alter its solubility, aggregation behavior, and electronic absorption spectrum. Halogenated phthalic anhydrides, such as 3-chlorophthalic anhydride and 4-chlorophthalic anhydride, are commonly used precursors for the synthesis of chlorinated phthalocyanines. thieme-connect.de

Following this established synthetic principle, 3-chloro-4-methylphthalic anhydride, derived from this compound, serves as a valuable precursor for the synthesis of asymmetrically substituted phthalocyanine chromogens. The presence of both a chloro and a methyl group on the phthalic anhydride molecule allows for the creation of phthalocyanines with a unique substitution pattern, which can fine-tune the final properties of the chromogen. The general synthesis involves heating the substituted phthalic anhydride with a metal salt (e.g., copper chloride) and urea, often in a high-boiling solvent like trichlorobenzene, with a catalyst such as ammonium (B1175870) molybdate. thieme-connect.de This process leads to the formation of a metal-complexed phthalocyanine, which is a stable and intensely colored molecule.

Application in Dye and Pigment Production

The primary application of phthalocyanine chromogens is in the production of high-performance dyes and pigments. Phthalocyanine pigments are among the most widely used organic pigments due to their brilliant colors, high tinting strength, and excellent fastness properties, including resistance to light, heat, and chemicals.

Chlorinated copper phthalocyanines are of particular industrial importance as they constitute a class of brilliant green pigments. The degree of chlorination on the phthalocyanine macrocycle influences the final shade of the pigment, with higher levels of chlorination leading to a more intense green color. The introduction of chlorine atoms into the phthalocyanine structure is often achieved by using chlorinated phthalic anhydrides as starting materials in the synthesis process. For instance, partially chlorinated copper phthalocyanines can be prepared by incorporating 4-chlorophthalic anhydride into the standard phthalic anhydride-urea synthesis.

By analogy, this compound, through its anhydride, is a key intermediate for the production of specialized green pigments. The resulting phthalocyanine would possess both chlorine and methyl substituents, which can impact the pigment's properties, such as its exact color shade, crystallinity, and dispersibility in various media. These pigments are utilized in a wide range of applications, including printing inks, automotive coatings, plastics, and textiles, where high stability and color brilliance are required.

Research into Novel Chemical Pathways and Synthetic Strategies

The synthesis of this compound and its derivatives is an area of ongoing research, with a focus on developing more efficient and selective chemical pathways. The primary route to its anhydride involves the direct chlorination of 4-methylphthalic anhydride. prepchem.com

One documented synthetic strategy involves the reaction of 4-methylphthalic anhydride with chlorine gas in the presence of fuming sulfuric acid and an iodine catalyst. prepchem.com This process yields a mixture of chlorinated products, including the desired 3-chloro-4-methylphthalic isomer along with the 5-chloro isomer and dichlorinated compounds. The separation of these isomers is a critical step in obtaining the pure 3-chloro-4-methylphthalic anhydride. This is typically achieved through fractional crystallization from a suitable solvent, such as xylene. prepchem.com The difference in solubility between the isomers allows for their effective separation.

The following table summarizes the composition of the crude product from a typical chlorination reaction of 4-methylphthalic anhydride as identified by gas chromatographic analysis prepchem.com:

| Compound | Weight Percentage (%) |

| This compound isomer | 42.8 |

| 5-Chloro-4-methylphthalic acid | 33.1 |

| 3,5-Dichloro compound | 6.1 |

| Other compounds | 1.6 |

This table is based on data from a specific documented synthesis and the exact composition can vary based on reaction conditions.

Environmental Chemistry and Biotransformation Research

Microbial Degradation of Chlorinated Aromatic Carboxylic Acids

The microbial degradation of chlorinated aromatic compounds is a critical process for their removal from the environment. nih.gov These compounds are generally more resistant to microbial breakdown than their non-halogenated counterparts. slideshare.net Under aerobic conditions, degradation typically proceeds through oxidative dechlorination, whereas anaerobic pathways often involve reductive dechlorination. slideshare.net The complete biodegradation of these xenobiotics often involves a sequence of metabolic stages, commonly referred to as upper, middle, and lower pathways, which convert them into central metabolites. nih.gov

Identification of Bacterial Strains Capable of Metabolizing Related Compounds

Numerous bacterial strains have been isolated and identified for their ability to metabolize chlorinated aromatic compounds and phthalates, utilizing them as sources of carbon and energy. These microorganisms are key to the natural attenuation and engineered bioremediation of contaminated sites. Genera such as Pseudomonas, Acinetobacter, Arthrobacter, and Rhodococcus are frequently cited for their degradative capabilities. nih.govnih.govfrtr.gov

| Bacterial Strain/Genus | Related Compound(s) Metabolized |

|---|---|

| Pseudomonas sp. CBS3 | 4-Chlorobenzoate (B1228818) nih.govnih.gov |

| Acinetobacter sp. 4CB1 | 4-Chlorobenzoate, 3,4-Dichlorobenzoate nih.govresearchgate.net |

| Arthrobacter sp. 4-CB1 | Chlorobenzoate nih.gov |

| Rhodococcus ruber P25 | Chlorobenzoate nih.gov |

| Caballeronia, Paraburkholderia, Cupriavidus | 3-Chlorobenzoate mdpi.com |

| Pseudomonas, Rhodococcus, Arthrobacter | Chlorinated Solvents, Phthalates frtr.gov |

Elucidation of Catabolic Pathways and Enzyme Activities

The aerobic breakdown of chlorinated aromatic carboxylic acids generally follows a multi-step enzymatic pathway that converges on key central intermediates like protocatechuate or chlorocatechols. epa.govresearchgate.net

Initial Attack on the Aromatic Ring : For phthalate (B1215562) isomers, the pathway is initiated by the hydrolytic action of esterases, which cleave the ester bonds to yield phthalic acid and the corresponding alcohol. nih.gov The phthalate molecule is then attacked by dioxygenase enzymes. For instance, phthalate 4,5-dioxygenase incorporates two hydroxyl groups to form a cis-dihydrodiol intermediate. researchgate.net

Dehydrogenation and Decarboxylation : The cis-dihydrodiol is subsequently oxidized by a dehydrogenase to form a dihydroxyphthalate. researchgate.net This intermediate then undergoes decarboxylation, catalyzed by a decarboxylase, to yield protocatechuate (3,4-dihydroxybenzoate). researchgate.netnih.gov

Ring Cleavage : Protocatechuate is a central intermediate that funnels into the lower metabolic pathways. nih.gov The aromatic ring is cleaved by protocatechuate dioxygenases, either through ortho- or meta-cleavage pathways, generating aliphatic products that can enter the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net

For chlorobenzoates, the pathway often involves initial dehalogenation to form hydroxybenzoate, which is then hydroxylated to form protocatechuate, followed by ring cleavage. nih.govnih.gov Alternatively, the chlorinated ring can be dihydroxylated first to form a chlorocatechol, which is then subject to ring cleavage. mdpi.com

| Metabolic Step | Key Enzyme Class | Transformation |

|---|---|---|

| Initial Hydroxylation/Dehalogenation | Dioxygenases or Dehalogenases | Conversion of the initial substrate to a dihydroxylated or dehalogenated intermediate (e.g., chlorobenzoate to hydroxybenzoate or phthalate to cis-dihydrodiol). nih.govresearchgate.net |

| Dehydrogenation & Aromatization | Dehydrogenases | Oxidation of the dihydrodiol intermediate to a dihydroxylated aromatic compound (e.g., dihydroxyphthalate). researchgate.net |

| Decarboxylation | Decarboxylases | Removal of a carboxyl group to form a central intermediate like protocatechuate. nih.gov |

| Aromatic Ring Cleavage | Dioxygenases (e.g., Protocatechuate 3,4-dioxygenase) | Cleavage of the aromatic ring to form aliphatic acids, which enter central metabolism. nih.gov |

Mechanisms of Halogen Elimination During Biotransformation

The cleavage of the carbon-halogen bond is the most critical and often rate-limiting step in the degradation of chlorinated aromatic compounds. nih.gov Bacteria have evolved several enzymatic strategies to achieve this. nih.gov

Hydrolytic Dehalogenation : This mechanism involves the replacement of a halogen atom with a hydroxyl group derived from a water molecule. nih.gov It is catalyzed by halidohydrolase enzymes and does not require molecular oxygen. This process is common in the degradation of chlorobenzoates by bacteria like Pseudomonas sp. CBS3 and Acinetobacter sp. strain 4CB1. nih.govnih.govnih.gov

Oxygenolytic Dehalogenation : This process, mediated by monooxygenases or dioxygenases, incorporates one or two atoms of molecular oxygen into the aromatic ring, which leads to the destabilization and eventual elimination of the halogen substituent. nih.gov Flavin-dependent monooxygenases are often involved in the dehalogenation of halogenated phenols. nih.gov

Reductive Dehalogenation : Predominantly occurring under anaerobic conditions, this mechanism involves the replacement of a halogen atom with a hydrogen atom. eurochlor.org The chlorinated compound serves as an electron acceptor in a process known as halorespiration. eurochlor.org This is particularly important for highly chlorinated compounds, which are often resistant to aerobic attack. eurochlor.org

Cometabolism Studies and Microbial Community Interactions

Cometabolism is the process where a microorganism transforms a compound (the cosubstrate) from which it gains no energy or carbon, while simultaneously metabolizing a primary, growth-supporting substrate. nih.govdtic.mil This "fortuitous" degradation is crucial for the removal of many xenobiotic pollutants, including chlorinated aromatics, that cannot be used as a sole carbon source. eurochlor.orgnih.gov

For example, the degradation of certain chlorinated compounds can be stimulated by the presence of a more easily metabolizable analog. epa.gov The degradation of 4,4'-dichlorobiphenyl (B164843) to 4-chlorobenzoate by Acinetobacter sp. strain P6 is a cometabolic process that occurs when the bacterium is grown on biphenyl. nih.gov

Microbial communities or consortia often exhibit greater degradative capabilities than single, isolated strains. researchgate.net In a coculture of Acinetobacter sp. strain P6 and Acinetobacter sp. strain 4CB1, the 4-chlorobenzoate produced by the former from 4,4'-dichlorobiphenyl was subsequently degraded by the latter, preventing the accumulation of the intermediate and leading to more complete mineralization. nih.govresearchgate.net These synergistic interactions are vital in natural environments, where complex mixtures of pollutants and substrates are common.

Fate and Transport of Structurally Related Compounds in Environmental Systems

Structurally related compounds, particularly phthalic acid esters (PAEs), are ubiquitous environmental contaminants due to their extensive use as plasticizers. acs.org They are found in various environmental matrices, including soil, water, air, and sediment. acs.orgmdpi.com

The environmental fate and transport of these compounds are governed by their physicochemical properties and environmental conditions. PAEs are not chemically bound to plastic polymers and can leach into the environment over time. mdpi.com In aquatic systems, their transport is influenced by factors like water solubility and sorption to sediment and particulate matter. semanticscholar.org While some studies suggest that biodegradation is a primary removal mechanism, the persistence of these compounds indicates that degradation rates can be slow in certain environments. epa.gov

In soil, PAEs can accumulate, especially in agricultural fields with long-term use of plastic film mulching. mdpi.com From the soil, these compounds can be taken up by plants, leading to potential bioaccumulation in crops. mdpi.com The degree of chlorination also significantly impacts environmental fate; highly chlorinated aromatics are more likely to persist and undergo anaerobic reductive dehalogenation, while less chlorinated congeners are more amenable to aerobic degradation. eurochlor.org

Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for providing detailed information about the atomic and molecular structure of 3-Chloro-4-methylphthalic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H NMR and ¹³C NMR provide valuable insights.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl group protons, and the acidic protons of the carboxyl groups. The chemical shift of the methyl group in the related compound, 3-chloro-4-methylphthalic anhydride (B1165640), has been reported to be around 7.42 ppm in a CDCl₃ solvent. prepchem.com The two aromatic protons would appear as doublets in the aromatic region (typically 7.0-8.5 ppm), with their exact chemical shifts and coupling constants influenced by the positions of the chloro, methyl, and carboxylic acid groups. The two carboxylic acid protons would likely appear as a broad singlet at a downfield chemical shift (often >10 ppm), the position of which can be concentration and solvent dependent.

¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, nine distinct signals are expected. The carbon atoms of the two carboxylic acid groups are typically found in the 165-185 ppm region. oregonstate.edu The six carbons of the benzene (B151609) ring will appear in the aromatic region (approximately 125-150 ppm), with their specific shifts dictated by the attached substituents. oregonstate.edu The methyl group carbon would resonate at a much higher field, typically in the 10-25 ppm range.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Carboxylic Acid (-COOH) | >10 | Broad Singlet |

| ¹H | Aromatic (Ar-H) | 7.0 - 8.5 | Doublets |

| ¹H | Methyl (-CH₃) | ~2.3 - 2.5 (value for anhydride is ~7.42) prepchem.com | Singlet |

| ¹³C | Carboxylic Acid (-COOH) | 165 - 185 | - |

| ¹³C | Aromatic (Ar-C) | 125 - 150 | - |

| ¹³C | Methyl (-CH₃) | 10 - 25 | - |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands. A very broad peak, typically spanning from 2500 to 3300 cm⁻¹, is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid groups. masterorganicchemistry.com A strong, sharp absorption band corresponding to the C=O (carbonyl) stretch of the carboxylic acid groups is expected in the region of 1700-1730 cm⁻¹. masterorganicchemistry.com Additional peaks corresponding to C-O stretching, aromatic C=C stretching, and C-H bending vibrations would also be present.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid (C=O) | Stretching | 1700 - 1730 | Strong |

| Aromatic (C=C) | Stretching | 1450 - 1600 | Medium to Weak |

| Carboxylic Acid (C-O) | Stretching | 1210 - 1320 | Medium |

| Aromatic C-H | Bending (out-of-plane) | ~800 - 900 | Strong |

| C-Cl | Stretching | 600 - 800 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing aromatic rings and other conjugated systems. Phthalic acid itself exhibits absorption maxima at approximately 200, 226, and 276 nm. sielc.com It is anticipated that this compound will display a similar UV-Vis absorption profile due to the presence of the benzene ring. The chloro and methyl substituents may cause slight shifts (either bathochromic or hypsochromic) in the positions of these absorption maxima. The intensity of the absorption is related to the concentration of the compound in solution. pjoes.com

| Compound | Reported λmax (nm) |

|---|---|

| Phthalic acid sielc.com | 200, 226, 276 |

| This compound (Expected) | Similar to phthalic acid with potential shifts |

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through analysis of fragmentation patterns. The molecular formula of this compound is C₉H₇ClO₄, which corresponds to a monoisotopic mass of approximately 214.0033 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at this m/z value. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), an M+2 peak at approximately m/z 216 with about one-third the intensity of the molecular ion peak would also be observed. Common fragmentation pathways for phthalic acids and their derivatives often involve the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂).

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₉H₇ClO₄ |

| Monoisotopic Mass | ~214.0033 g/mol |

| Molecular Ion Peak (M⁺) | m/z ~214 |

| Isotopic Peak (M+2) | m/z ~216 (approx. 33% intensity of M⁺) |

| Common Neutral Losses | H₂O, CO, CO₂ |

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for separating this compound from reaction byproducts, starting materials, and, most importantly, its positional isomers.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. The synthesis of this compound can often lead to the formation of other isomers, such as 5-chloro-4-methylphthalic acid. prepchem.com Separating these positional isomers is critical for obtaining a pure product and is often challenging due to their similar physical and chemical properties.

A common approach for the separation of such aromatic acids is reversed-phase HPLC. rsc.org In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier such as phosphoric acid or formic acid to ensure the carboxylic acid groups are protonated. helixchrom.com The separation of positional isomers on a standard C18 column can be difficult, and specialized columns, such as those with phenyl-based stationary phases, may offer enhanced selectivity through π-π interactions between the stationary phase and the aromatic rings of the analytes. mtc-usa.comnacalai.com Detection is typically achieved using a UV detector set at one of the compound's absorption maxima. rsc.org By comparing the retention time of the analyte to that of a known standard, this compound can be identified and its purity quantified.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. alwsci.com However, this compound, being a dicarboxylic acid, possesses low volatility and high polarity, making its direct analysis by GC-MS challenging. colostate.edu These characteristics can lead to poor chromatographic peak shape, low sensitivity, and unsatisfactory reproducibility. colostate.edu To overcome these limitations, the compound must first be converted into a more volatile derivative. alwsci.com This chemical modification, known as derivatization, reduces the polarity and increases the volatility of the analyte, enabling its successful separation and detection by GC-MS. alwsci.comcolostate.edu

The process involves injecting the volatile derivative into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. mdpi.com As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing detailed structural information and enabling precise identification and quantification. d-nb.info The analysis of a crude chlorinated product containing the 3-chloro isomer has been successfully performed using gas chromatography, underscoring the technique's applicability following appropriate sample preparation. prepchem.com

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is an indispensable non-destructive technique for determining the solid-state structure of crystalline materials. For this compound, XRD can provide definitive information about its atomic arrangement, crystal packing, and intermolecular interactions in the solid state.

Single-crystal X-ray diffraction, when a suitable single crystal can be grown, allows for the precise determination of the three-dimensional molecular structure. This includes exact bond lengths, bond angles, and the conformation of the molecule. The resulting structural data is crucial for understanding the compound's physical and chemical properties.

Powder X-ray Diffraction (PXRD) is used when single crystals are not available or for the analysis of bulk crystalline material. nih.gov The sample is exposed to X-rays, and the diffraction pattern, a unique "fingerprint" for a specific crystalline solid, is recorded. researchgate.net This pattern can be used to identify the crystalline phase of this compound, assess its purity against known crystalline impurities, and monitor phase transformations. The unit cell parameters of a crystalline compound can be determined by indexing the powder diffraction pattern. mdpi.com

Advanced Derivatization Techniques for Enhanced Analytical Detection

Derivatization is a critical step to prepare non-volatile compounds like this compound for GC analysis. nih.gov The primary goal is to convert the polar carboxyl groups into less polar, more volatile functional groups. colostate.edu

Esterification is the most common derivatization method for carboxylic acids. gcms.cz This reaction converts the carboxylic acid groups (-COOH) into ester groups (-COOR), which are significantly more volatile. aocs.org The formation of methyl esters (methylation) is a widely used approach due to the high volatility of the resulting derivatives. nih.gov

Several reagents can be employed for esterification:

Alcohols with Acid Catalysts: Methanol in the presence of an acid catalyst such as boron trifluoride (BF3), hydrochloric acid (HCl), or sulfuric acid (H2SO4) is a common and effective method. nih.gov The reaction typically involves heating the sample with the reagent to drive the esterification to completion. aocs.org

Diazomethane: This reagent reacts rapidly and quantitatively with carboxylic acids to form methyl esters. colostate.edu However, it is highly toxic and explosive, requiring special handling precautions. colostate.edugcms.cz It also has the potential to methylate phenolic hydroxyl groups, which may lead to mixed products if such functional groups are present. gcms.cz

Table 1: Common Esterification Reagents for GC Analysis of Carboxylic Acids

| Reagent/Method | Advantages | Disadvantages | Citations |

|---|---|---|---|

| Methanol/BF3 | Short reaction time, moderate temperature. | BF3 is corrosive. | nih.gov |

| Methanol/HCl | Readily available catalyst. | Can require longer reaction times (e.g., refluxing). | aocs.org |

| Diazomethane | Rapid and quantitative reaction at room temperature. | Highly toxic and explosive; can methylate other functional groups. | colostate.edugcms.cz |

Beyond esterification, other derivatization strategies such as silanization (also known as silylation) and alkylation are employed.

Silanization: This technique involves replacing the active hydrogen atoms of the carboxyl groups with a trimethylsilyl (B98337) (TMS) group. lmaleidykla.lt Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), are highly effective and react to form TMS esters, which are volatile and thermally stable. gcms.czlmaleidykla.lt The byproducts of this reaction are also typically volatile, minimizing interference in the chromatogram. lmaleidykla.lt

Alkylation: This is an alternative to silylation for derivatizing organic acids. nih.gov Alkylation reagents can offer derivatives with improved stability compared to some silylated compounds. nih.govresearchgate.net For instance, methods using methyl chloroformate (MCF) provide instantaneous reactions without the need for heating and produce stable derivatives, making it a preferable option for the analysis of polyfunctional organic acids in some contexts. nih.govnih.gov

For accurate quantification of this compound using chromatographic methods, the use of an internal standard (IS) is essential. An internal standard is a compound with similar chemical properties to the analyte that is added in a known concentration to both the sample and calibration standards. nih.gov

The principle of the internal standard method relies on the response factor (RF), which is the ratio of the signals of the analyte and the IS relative to their concentrations. nih.gov By measuring the peak area of the analyte and the internal standard, the concentration of the analyte can be calculated accurately, even if there are variations in sample volume, injection volume, or detector response. osti.gov

The selection of a suitable internal standard is critical for the accuracy of the quantitative analysis. population-protection.eu Key criteria for an ideal internal standard include:

It should not be present in the original sample.

It must be completely resolved from all other components in the chromatogram.

It should have a retention time close to that of the analyte.

It should have similar chemical and physical properties to the analyte to behave similarly during sample preparation and analysis. nih.gov

It should be stable and not react with any sample components.

Table 2: Criteria for Selecting an Internal Standard for Quantitative Analysis

| Criterion | Rationale | Citations |

|---|---|---|

| Absence in Sample | Prevents inflation of the standard's concentration and inaccurate results. | |

| Chromatographic Resolution | Ensures that the peak area of the internal standard can be measured accurately without overlap from other peaks. | |

| Similar Retention Time | Minimizes the impact of variations in chromatographic conditions over the course of the analysis. | |

| Similar Chemical Properties | Ensures that any sample loss during extraction or derivatization affects both the analyte and the standard equally. | nih.gov |

| Purity and Stability | The internal standard must be of high purity and should not degrade during storage or analysis. |

Q & A

Q. What are the established synthetic routes for 3-Chloro-4-methylphthalic acid, and how are reaction conditions optimized?

The synthesis typically involves chlorination of a precursor, such as 4-methylphthalic acid, using chlorine gas (Cl₂) in the presence of a Lewis acid catalyst like FeCl₃. Reaction parameters, including temperature (40–60°C), catalyst concentration (5–10 mol%), and reaction time (6–12 hours), are optimized to maximize yield and minimize byproducts . Parallel methods for analogous compounds (e.g., 3-chloro-4-fluorobenzoic acid) suggest electrophilic aromatic substitution as the dominant mechanism, with regioselectivity controlled by steric and electronic effects .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms chlorine incorporation.

- X-ray crystallography : Single-crystal diffraction with refinement via SHELX software resolves molecular geometry and hydrogen-bonding networks .

- IR spectroscopy : Validates functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).

Q. How can purity and structural integrity be validated during synthesis?

High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) with UV detection isolates impurities. For chlorinated analogs, column chromatography using ether-chloroform gradients (as in ) effectively separates byproducts . Titration with dilute NaOH can quantify carboxylic acid content, while melting point analysis confirms crystallinity .

Advanced Research Questions

Q. How can density-functional theory (DFT) elucidate electronic properties and reactivity of this compound?

DFT calculations (e.g., using B3LYP/6-31G* basis sets) model electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. These predict reactive sites for electrophilic/nucleophilic attacks and correlate with experimental reactivity data. The Colle-Salvetti functional (adapted in ) provides a framework for calculating correlation energies in halogenated systems .

Q. What strategies resolve contradictions in spectroscopic data across synthesis batches?

- Cross-validation : Combine NMR, mass spectrometry, and X-ray data to confirm structural assignments.

- Dynamic light scattering (DLS) : Detects amorphous vs. crystalline impurities affecting spectral clarity.

- Computational validation : Compare experimental IR/NMR shifts with DFT-predicted values to identify anomalies .

Q. How are reaction conditions optimized to enhance yield and selectivity?

A factorial design approach varies parameters systematically:

- Catalyst screening : FeCl₃ vs. AlCl₃ for chlorination efficiency.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution.

- Temperature gradients : Controlled heating (50–70°C) reduces side reactions like decarboxylation .

Q. What guidelines govern pharmacological study design for derivatives of this compound?

- Dose-response assays : Measure IC₅₀/EC₅₀ values using cell-based models, with positive/negative controls.

- Metabolic stability : Assess cytochrome P450 interactions via liver microsome assays.

- Structural-activity relationships (SAR) : Modify substituents (e.g., methyl vs. halogens) to correlate with bioactivity, following protocols in .

Q. How is the crystal structure determined using SHELX and WinGX software suites?

- Data collection : Single-crystal X-ray diffraction at low temperature (100 K) minimizes thermal motion.

- Structure solution : SHELXD (via dual-space methods) phases reflections, followed by SHELXL refinement for anisotropic displacement parameters.

- Validation : WinGX visualizes residual electron density maps and validates geometry against Cambridge Structural Database entries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.